molecular formula C12H13NO3 B8321282 3-Cyano-5-isopropyl-4-methoxybenzoic acid

3-Cyano-5-isopropyl-4-methoxybenzoic acid

Cat. No. B8321282
M. Wt: 219.24 g/mol
InChI Key: BOBWOQRDYNPAOA-UHFFFAOYSA-N
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Patent
US08367843B2

Procedure details

To 3-cyano-5-isopropyl-4-methoxybenzoic acid (658 mg), toluene (7 mL), N,N-dimethylformamide (2 droplets) and thionyl chloride (0.33 mL) were added, and the mixture was stirred at 60° C. for 16 hours. The solvent was distilled off under reduced pressure and then azeotroped with toluene to obtain the title compound (710 mg) as a brown oily substance.
Quantity
658 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([CH:14]([CH3:16])[CH3:15])[C:11]=1[O:12][CH3:13])[C:6](O)=[O:7])#[N:2].C1(C)C=CC=CC=1.S(Cl)([Cl:26])=O>CN(C)C=O>[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([CH:14]([CH3:16])[CH3:15])[C:11]=1[O:12][CH3:13])[C:6]([Cl:26])=[O:7])#[N:2]

Inputs

Step One
Name
Quantity
658 mg
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)O)C=C(C1OC)C(C)C
Name
Quantity
7 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.33 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)Cl)C=C(C1OC)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 710 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.